2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride
Overview
Description
2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.80956 . This compound is known for its versatile applications in scientific research, particularly in the fields of drug discovery, organic synthesis, and molecular studies.
Preparation Methods
The synthesis of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves several steps. One common method includes the reaction of 2-methoxy-4-propylphenol with 4-piperidinol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ether linkage. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-4-propylphenol: A precursor in the synthesis of the target compound.
4-Piperidinol: Another precursor used in the synthesis.
4-(2-Methoxy-4-propylphenoxy)piperidine: A related compound with similar structural features.
The uniqueness of this compound lies in its specific ether linkage and the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h5-6,11,13,16H,3-4,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRSMFXEGMPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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